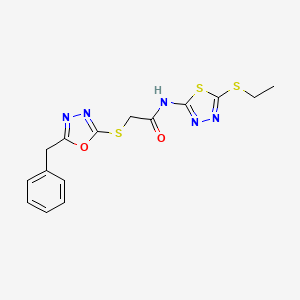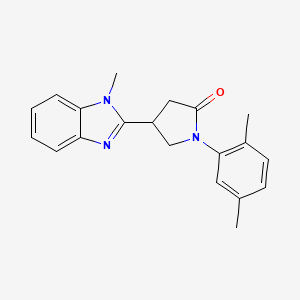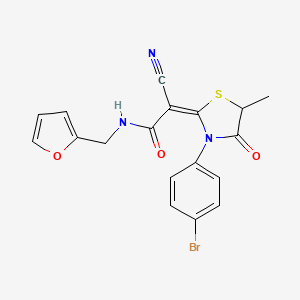
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a thiadiazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The oxadiazole and thiadiazole rings, for example, might participate in various chemical reactions .Scientific Research Applications
Alkaline Phosphatase Inhibitor
The compound has been synthesized and evaluated as an alkaline phosphatase inhibitor . It was found that the compound exhibited good to excellent alkaline phosphatase inhibitory activity . The enzyme inhibitory kinetics of the compound was determined by Line-weaever Burk plots showing non-competitive mode of binding with the enzyme .
DNA Binding Studies
The compound has been used in DNA binding studies . The compound was found to bind with the grooves of DNA as depicted by both UV-Vis spectroscopy and cyclic voltammetry . The binding constant values revealed significant strength of the compound-DNA complex .
Anti-inflammatory Agents
The compound can serve as anti-inflammatory agents . Tumor necrosis factor α (TNFα) is a multifunctional cytokine with a potent pro-inflammatory effect . The compound can directly bind to TNFα and/or TNFR1, preventing the interaction between TNFα or TNFR1, and regulating downstream signaling pathways .
Inhibitors for TNFα, TNFR1 and TNFα–TNFR1 Complex
The compound can serve as novel inhibitors for TNFα, TNFR1 and TNFα–TNFR1 complex . The compound can prevent the interaction between TNFα or TNFR1, and regulate downstream signaling pathways .
Treatment of Autoimmune Diseases
The compound can be used in the treatment of autoimmune diseases . TNFα is involved in a number of autoimmune diseases, including psoriasis, inflammatory bowel disease, rheumatoid arthritis, systemic sclerosis, systemic lupus erythematosus, multiple sclerosis, diabetes and ankylosing spondylitis .
Treatment of Cancer
The compound can be used in the treatment of cancer . Since TNFα is an important mediator in infections and tumors, a series of biological agents targeted to TNFα has been developed for the treatment of cancer .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is human alkaline phosphatase (ALP) . ALP is an enzyme that plays a crucial role in many biological processes, including phosphate metabolism and bone mineralization.
Mode of Action
The compound interacts with ALP in a non-competitive mode of binding . This means that the compound binds to a site on the enzyme that is different from the active site, altering the enzyme’s shape and reducing its activity.
Result of Action
The primary result of the compound’s action is the inhibition of ALP activity . This can lead to a decrease in the production of inorganic phosphate ions, potentially affecting various cellular processes. The compound also binds with the grooves of DNA, revealing significant strength of the compound-DNA complex .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s binding affinity with ALP. Additionally, the presence of other molecules that can bind to ALP may influence the compound’s efficacy. The compound was found to be non-toxic at the concentration used for the enzyme assay .
properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S3/c1-2-23-15-20-18-13(25-15)16-11(21)9-24-14-19-17-12(22-14)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMBFSNBOMHNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate](/img/structure/B2835963.png)

![1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine](/img/structure/B2835966.png)
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)
![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)

![N-{[5-(thiophen-3-yl)furan-2-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2835972.png)

![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2835977.png)

![N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2835980.png)
![3,4-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2835984.png)
![2-Chloro-N-[3-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2835986.png)